molecular formula C12H5F8N3O B6001467 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6001467
M. Wt: 359.17 g/mol
InChI Key: LHOQTXJPDRUYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group, along with a pentafluorophenyl group. The presence of multiple fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pentafluorophenyl Group: The pentafluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pentafluorophenyl halide and a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure with a different position of the carboxamide group.

    1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-SULFONAMIDE: Sulfonamide group instead of carboxamide.

Uniqueness: 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(2,3,4,5,6-pentafluorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F8N3O/c1-23-3(2-4(22-23)12(18,19)20)11(24)21-10-8(16)6(14)5(13)7(15)9(10)17/h2H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOQTXJPDRUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F8N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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